molecular formula C12H7Cl3O2 B14742501 Trichloroacetic acid, 2-naphthyl ester

Trichloroacetic acid, 2-naphthyl ester

Cat. No.: B14742501
M. Wt: 289.5 g/mol
InChI Key: CXHQPDVKRPVPJV-UHFFFAOYSA-N
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Description

Trichloroacetic acid, 2-naphthyl ester is an organic compound with the molecular formula C12H7Cl3O2 It is an ester derivative of trichloroacetic acid and 2-naphthol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trichloroacetic acid, 2-naphthyl ester typically involves the esterification of trichloroacetic acid with 2-naphthol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Trichloroacetic acid, 2-naphthyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding trichloroacetic acid and 2-naphthol.

    Substitution: The chlorine atoms in the trichloroacetic acid moiety can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.

Major Products Formed

    Hydrolysis: Trichloroacetic acid and 2-naphthol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Trichloroacetic acid, 2-naphthyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: It can be employed in biochemical studies to investigate enzyme interactions and protein modifications.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trichloroacetic acid, 2-naphthyl ester involves its interaction with specific molecular targets. The ester bond can be hydrolyzed, releasing trichloroacetic acid and 2-naphthol, which can then interact with biological molecules. The trichloroacetic acid moiety can act as a protein precipitant, while 2-naphthol can participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Trichloroacetic acid, phenyl ester
  • Trichloroacetic acid, methyl ester
  • Dichloroacetic acid, 2-naphthyl ester

Uniqueness

Trichloroacetic acid, 2-naphthyl ester is unique due to the presence of both the trichloroacetic acid and 2-naphthol moieties. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H7Cl3O2

Molecular Weight

289.5 g/mol

IUPAC Name

naphthalen-2-yl 2,2,2-trichloroacetate

InChI

InChI=1S/C12H7Cl3O2/c13-12(14,15)11(16)17-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H

InChI Key

CXHQPDVKRPVPJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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